The synthesis of HTH-01-091 involved a multi-step chemical process that optimized the lead scaffold derived from earlier compounds. The synthetic pathway typically includes:
The compound's synthesis has been iteratively refined based on feedback from biological assays, leading to improved selectivity profiles compared to earlier compounds like JW-7-25-1 .
HTH-01-091 features a complex molecular structure characterized by a tricyclic core with specific substituents that facilitate its interaction with the MELK active site. Key structural components include:
Crystallographic studies have revealed that HTH-01-091 binds to MELK in a type I binding mode, indicating strong interactions with key residues such as Cys89 and Lys40 .
HTH-01-091 primarily functions through competitive inhibition of MELK activity. The compound engages in reversible binding with the kinase domain of MELK, blocking substrate access and preventing phosphorylation events critical for cell cycle progression.
In vitro assays demonstrate that HTH-01-091 effectively inhibits MELK-mediated phosphorylation reactions, showcasing its potential utility in therapeutic settings targeting MELK-related signaling pathways .
The mechanism by which HTH-01-091 exerts its effects involves:
HTH-01-091 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool in studying kinase activity and cancer biology .
HTH-01-091 has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3